molecular formula C15H15N3O3 B2669069 1-(4-methylphenyl)-N-(1,2-oxazol-4-yl)-5-oxopyrrolidine-3-carboxamide CAS No. 1396813-38-9

1-(4-methylphenyl)-N-(1,2-oxazol-4-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2669069
CAS No.: 1396813-38-9
M. Wt: 285.303
InChI Key: UMDCFHLRRUVLFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylphenyl)-N-(1,2-oxazol-4-yl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C15H15N3O3 and its molecular weight is 285.303. The purity is usually 95%.
The exact mass of the compound N-(isoxazol-4-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity Prediction One area of research involving derivatives similar to N-(isoxazol-4-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide focuses on the synthesis of novel bicyclic systems through a one-pot condensation process. This method results in the formation of compounds like 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, with their biological activity predictions based on PASS (Prediction of Activity Spectra for Substances) outcomes. Such compounds have potential applications in drug development due to their predicted biological activities (Kharchenko, Detistov, & Orlov, 2008).

Antifungal and Anticancer Properties Research also explores the antifungal activities of pyrazole/isoxazole-3-carboxamido-4-carboxylic acids against phytopathogenic fungi, indicating the potential of such compounds in agricultural applications. These compounds show differing levels of sensitivity across various fungi, with the presence of carboxamide and carboxylic groups being critical for their biological activity (Vicentini, Romagnoli, Andreotti, & Mares, 2007). Additionally, some derivatives have shown promise in inhibiting tubulin polymerization, suggesting potential anticancer activities. This was observed in compounds synthesized through a three-component reaction, which were further characterized and investigated for their non-linear optical (NLO) properties and molecular docking analyses, hinting at their applications in cancer treatment (Jayarajan et al., 2019).

Novel Synthetic Methods and Structural Studies Innovative synthetic methods for creating isoxazolo and pyrazolo pyridines using hypervalent iodine reagents have been developed, demonstrating the versatility of chemical reactions involving compounds related to N-(isoxazol-4-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide. These methods yield high-quality compounds that can serve as scaffolds for further chemical modifications, highlighting the compound's utility in synthetic organic chemistry (Reddy, Narsaiah, & Venkataratnam, 1997).

Antimycobacterial Activities Compounds structurally related to N-(isoxazol-4-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide have been synthesized and tested against Mycobacterium tuberculosis. This research indicates potential applications of such compounds in treating tuberculosis, with various synthesized pyridines and pyrazines showing activity against this pathogen. The focus on enhancing cellular permeability through derivatization highlights the strategic approach to improving the efficacy of antimycobacterial agents (Gezginci, Martin, & Franzblau, 1998).

Properties

IUPAC Name

1-(4-methylphenyl)-N-(1,2-oxazol-4-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-10-2-4-13(5-3-10)18-8-11(6-14(18)19)15(20)17-12-7-16-21-9-12/h2-5,7,9,11H,6,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDCFHLRRUVLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CON=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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